![molecular formula C8H13ClO B2779771 3-Cyclopropyl-3-methylbutanoyl chloride CAS No. 1021939-07-0](/img/structure/B2779771.png)
3-Cyclopropyl-3-methylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis
3-Cyclopropyl-3-methylbutanoyl chloride: is a valuable reagent in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds. Its structure allows for the introduction of cyclopropane rings into more complex molecules, which is beneficial for creating pharmaceuticals with enhanced biological activity due to the ring’s strain and unique reactivity .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize derivatives that may act as intermediates for active pharmaceutical ingredients (APIs). The cyclopropyl group is often found in drugs that require a rigid conformation for selective receptor binding .
Material Science
The reactivity of 3-Cyclopropyl-3-methylbutanoyl chloride can be exploited in material science for the modification of surfaces. It can be used to introduce organic layers onto inorganic substrates, which can alter surface properties such as hydrophobicity or reactivity .
Catalysis
This compound can serve as a ligand precursor in catalysis. By functionalizing metal surfaces or nanoparticles with cyclopropyl-containing compounds, researchers can influence the catalytic activity and selectivity of these catalysts .
Agrochemistry
In the field of agrochemistry, 3-Cyclopropyl-3-methylbutanoyl chloride can be utilized to create novel pesticides or herbicides. The cyclopropane moiety can impart stability and specificity to the active molecules, making them effective at lower doses .
Polymer Chemistry
It can also be used in polymer chemistry to synthesize polymers with cyclopropane units. These polymers may exhibit unique mechanical properties or degradation patterns useful in specialized applications .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Cyclopropyl-3-methylbutanoyl chloride can be used as standards or reagents in chromatography and mass spectrometry to identify or quantify other compounds with similar structures .
Photochemistry
Lastly, in photochemistry, the compound’s derivatives can participate in photochemical reactions due to the strained cyclopropane ring, which can release energy upon light absorption .
properties
IUPAC Name |
3-cyclopropyl-3-methylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2,5-7(9)10)6-3-4-6/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIYNREYBUBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-methylbutanoyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.